Lith-O-Asp

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

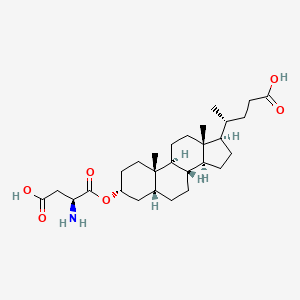

(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-[(2S)-2-amino-3-carboxypropanoyl]oxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H45NO6/c1-16(4-9-24(30)31)20-7-8-21-19-6-5-17-14-18(35-26(34)23(29)15-25(32)33)10-12-27(17,2)22(19)11-13-28(20,21)3/h16-23H,4-15,29H2,1-3H3,(H,30,31)(H,32,33)/t16-,17-,18-,19+,20-,21+,22+,23+,27+,28-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUUCRVJEHQBAKP-CNZWOIIDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C(CC(=O)O)N)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OC(=O)[C@H](CC(=O)O)N)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H45NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Whitepaper: The Anti-Metastatic Mechanisms of Lith-O-Asp and Related Compounds

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Metastasis remains the primary driver of mortality in cancer patients, underscoring the urgent need for effective anti-metastatic agents. This document provides a detailed technical overview of the mechanisms of action for "Lith-O-Asp," a novel sialyltransferase inhibitor with demonstrated anti-metastatic properties. For clarity and comprehensiveness, this guide also delineates the distinct anti-cancer activities of related compounds, namely lithium salts (e.g., Lithium Orotate and Aspartate) acting through Glycogen Synthase Kinase-3β (GSK-3β) inhibition, and the enzyme L-asparaginase, which functions by depleting asparagine. This guide synthesizes current research findings, presenting quantitative data, detailed experimental protocols, and visual diagrams of key signaling pathways to provide a thorough resource for researchers in oncology and drug development.

Introduction: Differentiating "this compound," Lithium Salts, and L-Asparaginase

The term "this compound" can be ambiguous and may be confused with lithium salts or L-asparaginase. It is crucial to distinguish between these compounds as they possess fundamentally different mechanisms of action against cancer metastasis.

-

This compound : A novel, cell-permeable derivative of lithocholic acid developed as a pan-sialyltransferase inhibitor. Its primary mechanism involves disrupting the sialylation of cell surface proteins, which is critical for cell adhesion, migration, and invasion.[1][2][3][4]

-

Lithium (as salts like Orotate or Aspartate) : An alkali metal that acts as a direct inhibitor of Glycogen Synthase Kinase-3β (GSK-3β).[5] Its anti-metastatic effects stem from the modulation of various downstream signaling pathways that regulate processes like the epithelial-mesenchymal transition (EMT) and lymphangiogenesis.

-

L-Asparaginase : An enzyme that depletes the non-essential amino acid L-asparagine from the bloodstream. Certain cancer cells that lack asparagine synthetase activity are highly dependent on extracellular asparagine, and its depletion leads to apoptosis and inhibition of tumor growth.

This document will focus primarily on the detailed mechanism of this compound and the anti-metastatic pathways affected by lithium.

This compound: A Sialyltransferase Inhibitor

Increased sialylation of cell surface glycoproteins is a hallmark of metastatic cancer, contributing to poor prognosis. Sialyltransferases (STs) are the enzymes responsible for this modification. This compound has emerged as a potent inhibitor of these enzymes.

Core Mechanism of Action

This compound functions by inhibiting the activity of various sialyltransferase enzymes. This leads to a reduction in the sialic acid content of key cell surface proteins, most notably integrin-β1. The hypo-sialylation of integrins disrupts their function in cell adhesion and signaling, leading to a cascade of anti-metastatic effects.

The central signaling pathway inhibited by this compound is the FAK/Paxillin pathway. By reducing integrin-β1 sialylation, this compound prevents the activation and phosphorylation of Focal Adhesion Kinase (FAK) and Paxillin. This, in turn, leads to the attenuation of Rho GTPase activity, resulting in impaired actin dynamics and a reduction in cell motility and invasion.

Signaling Pathway Diagram

Caption: this compound inhibits sialyltransferases, blocking the FAK/Paxillin pathway.

Quantitative Data

The inhibitory effects of this compound on various sialyltransferases have been quantified, demonstrating its pan-inhibitory nature.

| Sialyltransferase Isozyme | IC50 Value (µM) | Reference |

| ST3Gal-I | ~12 | |

| ST3Gal-III | ~37 | |

| ST6Gal-I | ~12-37 |

Key Experimental Protocols

In Vitro Sialyltransferase Activity Assay:

-

Enzyme Source : Recombinant human sialyltransferase isozymes.

-

Substrate : A suitable acceptor substrate (e.g., asialofetuin) and a donor substrate (CMP-sialic acid).

-

Inhibitor : this compound is pre-incubated with the enzyme at various concentrations.

-

Reaction : The enzymatic reaction is initiated by adding the substrates and incubated at 37°C.

-

Detection : The amount of sialic acid transferred is quantified, often using a colorimetric or fluorescent method, to determine the level of inhibition.

Cell Migration and Invasion Assays (Transwell Assay):

-

Cell Culture : Cancer cell lines (e.g., lung cancer cell lines) are cultured with and without this compound.

-

Apparatus : A Boyden chamber with a porous membrane is used. For invasion assays, the membrane is coated with Matrigel.

-

Procedure : Cells are seeded in the upper chamber in serum-free media. The lower chamber contains media with a chemoattractant (e.g., FBS).

-

Incubation : The chamber is incubated for a set period (e.g., 24-48 hours) to allow cell migration/invasion.

-

Quantification : Non-migrated cells are removed from the upper surface of the membrane. Migrated/invaded cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

Lithium: A GSK-3β Inhibitor

Lithium, administered as various salts, has shown promise as an anti-metastatic agent through a mechanism distinct from this compound. Its primary target is the serine/threonine kinase GSK-3β.

Core Mechanism of Action

Lithium directly inhibits GSK-3β, often by promoting its inhibitory phosphorylation at the Ser9 residue. The inactivation of GSK-3β has several downstream consequences that collectively suppress metastasis:

-

Inhibition of Lymphangiogenesis : Lithium reduces the expression of transforming growth factor-β-induced protein (TGFBIp) in cancer cells. This is achieved by inhibiting Smad3 phosphorylation, a process downstream of GSK-3β inactivation. Reduced TGFBIp expression, in turn, inhibits the migration of lymphatic endothelial cells, a critical step in the formation of new lymphatic vessels (lymphangiogenesis) that tumors use to metastasize.

-

Reversal of Epithelial-Mesenchymal Transition (EMT) : Long-term lithium treatment can reverse EMT in cancer cells. It achieves this by down-regulating mesenchymal markers like Vimentin and N-cadherin, while up-regulating the epithelial marker E-cadherin.

-

Stabilization of β-catenin : As a key component of the Wnt/β-catenin pathway, GSK-3β normally targets β-catenin for degradation. Lithium-mediated inhibition of GSK-3β leads to the stabilization and nuclear accumulation of β-catenin, which can have context-dependent effects but is often linked to the regulation of cell fate and differentiation.

Signaling Pathway Diagram

Caption: Lithium inhibits GSK-3β, suppressing lymphangiogenesis and metastasis.

Quantitative Data from In Vivo Studies

Studies using mouse xenograft models have demonstrated the anti-metastatic efficacy of lithium carbonate.

| Cancer Model | Treatment | Outcome | Reference |

| SW620 Colon Cancer Xenograft | 125 mg/kg Lithium Carbonate (oral gavage, 2x/week) | No significant effect on primary tumor growth. | |

| SW620 Colon Cancer Xenograft | 125 mg/kg Lithium Carbonate (oral gavage, 2x/week) | Prevented metastasis to lungs, liver, and lymph nodes. |

Key Experimental Protocols

Tumor Xenograft Model for Metastasis:

-

Cell Line : Human cancer cells (e.g., SW620 colon cancer cells) are cultured.

-

Animal Model : Immunocompromised mice (e.g., NOD-SCID) are used.

-

Implantation : A specific number of cancer cells are injected subcutaneously into the mice.

-

Treatment : Once tumors are established, mice are randomized into control (vehicle) and treatment groups. The treatment group receives lithium (e.g., lithium carbonate) via oral gavage on a set schedule.

-

Monitoring : Primary tumor volume is measured regularly.

-

Endpoint Analysis : After a predetermined period, mice are euthanized. Primary tumors, lungs, liver, and lymph nodes are harvested.

-

Metastasis Quantification : Tissues are fixed, sectioned, and stained (e.g., with H&E). The number and size of metastatic nodules in distant organs are quantified.

Summary and Future Directions

This compound and lithium salts represent two distinct, promising strategies for targeting cancer metastasis.

-

This compound acts as a sialyltransferase inhibitor, disrupting the crucial FAK/paxillin signaling pathway to reduce cell migration and invasion. Its broad-spectrum activity against multiple ST isozymes makes it a compelling candidate for further preclinical development.

-

Lithium functions as a GSK-3β inhibitor, primarily suppressing metastasis by inhibiting tumor lymphangiogenesis and reversing EMT. As a repurposed drug, lithium's safety profile is well-established, though its narrow therapeutic window requires careful consideration.

Future research should focus on developing more selective sialyltransferase inhibitors to minimize off-target effects and exploring combination therapies where the distinct mechanisms of agents like this compound and lithium could be leveraged for synergistic anti-metastatic activity. A deeper understanding of the complex downstream effects of GSK-3β inhibition in different cancer types is also warranted to optimize its therapeutic potential.

References

- 1. A novel sialyltransferase inhibitor suppresses FAK/paxillin signaling and cancer angiogenesis and metastasis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sialyltransferase Inhibitors for the Treatment of Cancer Metastasis: Current Challenges and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Lithium in Cancer Therapy: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]

Lith-O-Asp: A Pan-Sialyltransferase Inhibitor for Impeding Cancer Progression

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Increased sialylation of cell surface glycans, a process mediated by sialyltransferases (STs), is a well-established hallmark of metastatic cancer. This aberrant glycosylation contributes to tumor progression by influencing cell adhesion, migration, and invasion. Consequently, the development of sialyltransferase inhibitors has emerged as a promising therapeutic strategy. Lith-O-Asp, a novel derivative of lithocholic acid, has been identified as a potent pan-sialyltransferase inhibitor, demonstrating significant anti-metastatic and anti-angiogenic properties in preclinical studies. This technical guide provides an in-depth overview of this compound, including its inhibitory activity, mechanism of action, and detailed experimental protocols for its evaluation.

Quantitative Data on Inhibitory Activity

This compound exhibits broad inhibitory activity against multiple sialyltransferase enzymes. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values and effective concentrations used in various functional assays.

| Enzyme/Assay | Cell Line(s) | This compound Concentration/IC50 | Reference |

| In Vitro Enzyme Inhibition | |||

| ST3Gal-I | N/A | 12–37 µM (IC50) | [1][2] |

| ST3Gal-III | N/A | 12–37 µM (IC50) | [1][2] |

| ST6Gal-I | N/A | 12–37 µM (IC50) | [1] |

| Cell-Based Functional Assays | |||

| Inhibition of Cell Invasion | H1299, CL1-5, A549, 4T1-Luc | 10 or 30 µmol/L | |

| In Vivo Studies | |||

| Spontaneous Metastasis Assay | 4T1-Luc in BALB/c mice | 3 mg/kg (intraperitoneal) |

Mechanism of Action

This compound exerts its anti-cancer effects through a multi-faceted mechanism primarily centered on the inhibition of sialyltransferase activity, which in turn disrupts key signaling pathways involved in cell motility and invasion.

A primary target of this compound is the Focal Adhesion Kinase (FAK)/paxillin signaling pathway. By inhibiting sialyltransferases, this compound leads to a decrease in the sialylation of integrin-β1. This alteration in integrin glycosylation status impairs its function, leading to reduced phosphorylation of FAK and paxillin. The FAK/paxillin signaling cascade is a critical regulator of cell adhesion, migration, and invasion.

Furthermore, this compound has been shown to attenuate Rho GTPase activity. Rho GTPases are key regulators of the actin cytoskeleton, and their inhibition leads to impaired actin dynamics, which is essential for cell movement. The collective effect of these molecular changes is a significant reduction in the migratory and invasive potential of cancer cells.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of this compound.

In Vitro Sialyltransferase Inhibition Assay

This assay directly measures the enzymatic activity of sialyltransferases in the presence of this compound.

Materials:

-

Recombinant human sialyltransferases (e.g., ST3Gal-I, ST6Gal-I)

-

Acceptor substrate (e.g., asialofetuin)

-

Donor substrate: CMP-[14C]-Sialic Acid

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MnCl2, 0.1% Triton X-100)

-

This compound (dissolved in DMSO)

-

Scintillation cocktail and counter

Procedure:

-

Prepare a reaction mixture containing the assay buffer, acceptor substrate, and the recombinant sialyltransferase enzyme.

-

Add varying concentrations of this compound or vehicle control (DMSO) to the reaction mixture.

-

Initiate the reaction by adding CMP-[14C]-Sialic Acid.

-

Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

-

Stop the reaction by adding ice-cold PBS.

-

Transfer the reaction mixture to a filter plate to separate the radiolabeled glycoprotein from the unincorporated CMP-[14C]-Sialic Acid.

-

Wash the wells multiple times with PBS.

-

Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Cell Migration (Wound Healing) Assay

This assay assesses the effect of this compound on the collective migration of a cell population.

Materials:

-

Cancer cell lines (e.g., H1299, A549)

-

Complete cell culture medium

-

Sterile pipette tips (p200) or cell culture inserts

-

This compound

-

Microscope with a camera

Procedure:

-

Seed cells in a 6-well plate and grow to confluence.

-

Create a "wound" or scratch in the cell monolayer using a sterile p200 pipette tip. Alternatively, use cell culture inserts to create a defined gap.

-

Gently wash the wells with PBS to remove detached cells.

-

Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.

-

Capture images of the wound at time 0 and at regular intervals (e.g., every 12 or 24 hours).

-

Measure the width of the wound at multiple points for each condition and time point.

-

Calculate the percentage of wound closure over time to determine the effect of this compound on cell migration.

Transwell Invasion Assay

This assay evaluates the ability of cells to invade through a basement membrane matrix.

Materials:

-

Cancer cell lines (e.g., H1299, A549)

-

Transwell inserts with a porous membrane (e.g., 8 µm pores)

-

Matrigel or other basement membrane extract

-

Serum-free and serum-containing cell culture medium

-

This compound

-

Cotton swabs, methanol, and crystal violet stain

Procedure:

-

Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

-

Seed cancer cells in the upper chamber of the inserts in serum-free medium containing different concentrations of this compound or a vehicle control.

-

Add serum-containing medium to the lower chamber as a chemoattractant.

-

Incubate the plate for a period that allows for cell invasion (e.g., 24-48 hours).

-

After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol.

-

Stain the fixed cells with crystal violet.

-

Elute the stain and measure the absorbance, or count the number of stained cells in multiple fields of view under a microscope to quantify invasion.

In Vivo Spontaneous Metastasis Assay

This assay assesses the effect of this compound on the formation of distant metastases from a primary tumor in a mouse model.

Materials:

-

Metastatic cancer cell line expressing a reporter gene (e.g., 4T1-Luc)

-

Immunocompetent mice (e.g., BALB/c)

-

This compound

-

Bioluminescence imaging system

Procedure:

-

Orthotopically inject 4T1-Luc cells into the mammary fat pad of female BALB/c mice.

-

Allow the primary tumor to establish and grow.

-

Once tumors are palpable, randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 3 mg/kg) or vehicle control intraperitoneally at regular intervals.

-

Monitor primary tumor growth using calipers.

-

At a predetermined endpoint, surgically resect the primary tumor.

-

Continue treatment and monitor for the development of metastases using bioluminescence imaging.

-

At the final endpoint, harvest organs (e.g., lungs, liver) and quantify metastatic burden by ex vivo bioluminescence imaging or histological analysis.

Western Blot Analysis of FAK/Paxillin Signaling

This method is used to detect changes in the phosphorylation status of FAK and paxillin.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies against total FAK, phospho-FAK (Tyr397), total paxillin, and phospho-paxillin (Tyr118)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

SDS-PAGE equipment and western blotting apparatus

Procedure:

-

Treat cells with this compound or vehicle control for a specified time.

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

The following diagrams illustrate the key concepts related to this compound's function and evaluation.

Caption: Mechanism of Action of this compound.

Caption: Workflow for Evaluating this compound.

Caption: FAK/Paxillin Signaling Pathway Inhibition.

References

Lith-O-Asp: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action as a Sialyltransferase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides a comprehensive overview of Lith-O-Asp, a novel lithocholic acid analog identified as a potent, cell-permeable inhibitor of sialyltransferases (STs). Hypersialylation of cell surface glycoconjugates is a hallmark of metastatic cancer, making STs a promising target for therapeutic intervention. This document details the discovery of this compound, its chemical synthesis, and its mechanism of action, with a focus on the inhibition of the FAK/paxillin signaling pathway. Detailed experimental protocols and structured data are presented to facilitate further research and development in this area.

Introduction

Aberrant glycosylation, particularly the overexpression of sialic acids on the cell surface (hypersialylation), is a critical factor in cancer progression and metastasis.[1] This process is catalyzed by a family of enzymes known as sialyltransferases (STs), which transfer sialic acid from a donor substrate to the terminal positions of glycan chains on glycoproteins and glycolipids.[2] Elevated ST activity is associated with increased cell motility, invasion, and immune evasion, making these enzymes attractive targets for anti-cancer drug development.[3]

However, the development of clinically viable ST inhibitors has been challenging due to the poor cell permeability of many candidate molecules.[4] To address this, a novel class of inhibitors based on the steroidal structure of lithocholic acid was investigated to enhance cellular uptake.[2] This research led to the discovery of this compound, a lithocholic acid analog that demonstrates significant inhibitory activity against α-2,3-sialyltransferases and suppresses cancer cell metastasis.

Discovery of this compound

The design of this compound was inspired by the structure of Soyasaponin I, a natural product known to inhibit α-2,3-ST. The rigid pentacyclic core of Soyasaponin I is structurally similar to the steroidal skeleton of lithocholic acid. Researchers hypothesized that using a lithocholic acid backbone would improve the cell permeability of the inhibitor. A series of sixteen lithocholic acid analogs were synthesized and screened for their inhibitory activity against α-2,3-sialyltransferase. Among these, this compound emerged as a promising candidate, demonstrating potent, noncompetitive inhibition of the target enzyme.

Synthesis of this compound

The synthesis of this compound involves a multi-step process starting from lithocholic acid. The following is a generalized protocol based on the initial discovery research.

Experimental Protocol: Synthesis of a Lithocholic Acid-Amino Acid Conjugate (General Procedure)

-

Protection of the Hydroxyl Group: The 3α-hydroxyl group of lithocholic acid is first protected, for example, by acetylation, to prevent unwanted side reactions.

-

Activation of the Carboxylic Acid: The carboxylic acid moiety of the protected lithocholic acid is activated to facilitate amide bond formation. This can be achieved using standard coupling reagents such as dicyclohexylcarbodiimide (DCC).

-

Coupling with Aspartic Acid Derivative: The activated lithocholic acid is then coupled with a protected aspartic acid derivative (e.g., with Fmoc, Boc, and tBu protecting groups).

-

Deprotection: Finally, all protecting groups are removed to yield the desired lithocholic acid-amino acid conjugate, such as this compound.

Synthesis Workflow

Mechanism of Action

This compound exerts its anti-metastatic effects by inhibiting sialyltransferases, which in turn modulates downstream signaling pathways crucial for cell migration and invasion.

Inhibition of Sialyltransferase Activity

This compound has been shown to be a noncompetitive inhibitor of α-2,3-sialyltransferases. Its inhibitory activity against various ST isozymes has been characterized, with IC50 values in the low micromolar range.

| Sialyltransferase Isozyme | IC50 (µM) |

| ST3GAL1 | 15.9 |

| ST3GAL3 | 12.2 |

| ST6GAL1 | 15.8 |

| Table 1: Inhibitory activity of this compound against different sialyltransferase isozymes. |

Downregulation of the FAK/Paxillin Signaling Pathway

A key mechanism through which this compound suppresses cancer cell metastasis is by inhibiting the Focal Adhesion Kinase (FAK)/paxillin signaling pathway. FAK and its substrate paxillin are critical components of focal adhesions, which are protein complexes that link the cell's cytoskeleton to the extracellular matrix. The activation of this pathway is essential for cell adhesion, migration, and invasion.

By inhibiting the sialylation of cell surface receptors like integrins, this compound disrupts their proper function, leading to reduced activation of FAK and paxillin. This, in turn, leads to a decrease in the formation of focal adhesions and a reduction in cell motility, thereby suppressing the metastatic potential of cancer cells.

Experimental Protocol: Western Blot Analysis of FAK and Paxillin Phosphorylation

-

Cell Culture and Treatment: Culture cancer cells (e.g., A549 or CL1-5 lung cancer cells) in appropriate media. Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24-48 hours).

-

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against total FAK, phosphorylated FAK (p-FAK), total paxillin, and phosphorylated paxillin (p-paxillin) overnight at 4°C.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of p-FAK and p-paxillin to their respective total protein levels to determine the effect of this compound on their phosphorylation status.

Conclusion

This compound represents a significant advancement in the development of cell-permeable sialyltransferase inhibitors. Its discovery, based on a rational design strategy, has provided a valuable tool for studying the role of sialylation in cancer biology. The elucidation of its mechanism of action, particularly its impact on the FAK/paxillin signaling pathway, highlights its potential as a therapeutic agent for the treatment of metastatic cancer. The detailed protocols and data presented in this whitepaper are intended to support and encourage further investigation into this compound and other related compounds.

References

- 1. engagedscholarship.csuohio.edu [engagedscholarship.csuohio.edu]

- 2. Lithocholic acid analogues, new and potent α-2,3-sialyltransferase inhibitors - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. A novel sialyltransferase inhibitor AL10 suppresses invasion and metastasis of lung cancer cells by inhibiting integrin-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Lith-O-Asp on FAK/Paxillin Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the effects of Lith-O-Asp, a novel sialyltransferase inhibitor, on the Focal Adhesion Kinase (FAK)/paxillin signaling pathway. This pathway is a critical regulator of cell adhesion, migration, and invasion, and its dysregulation is a hallmark of cancer metastasis. This compound has been shown to effectively suppress cancer cell metastasis by targeting this pathway. This document details the mechanism of action, presents quantitative data on its effects, outlines experimental protocols for investigation, and provides visual representations of the signaling cascade and experimental workflows.

Introduction to this compound

This compound is a synthetic derivative of lithocholic acid, developed as a pan-sialyltransferase inhibitor.[1][2][3][4][5] Sialyltransferases are a family of enzymes that catalyze the transfer of sialic acid to the termini of glycan chains on glycoproteins and glycolipids. Elevated sialylation is strongly correlated with cancer progression and metastasis. By inhibiting these enzymes, this compound reduces the overall sialylation of cell surface proteins, including integrins, thereby interfering with downstream signaling pathways that promote metastatic phenotypes.

Chemical Properties of this compound:

| Property | Value |

| Molecular Formula | C28H45NO6 |

| CAS Number | 881179-02-8 |

The FAK/Paxillin Signaling Pathway

The FAK/paxillin signaling pathway is a cornerstone of integrin-mediated signal transduction, playing a pivotal role in cell motility, survival, and proliferation.

-

Initiation: The pathway is activated upon the binding of extracellular matrix (ECM) components to integrin receptors on the cell surface. This clustering of integrins leads to the recruitment and autophosphorylation of FAK at tyrosine residue 397 (Y397).

-

Complex Formation: Phosphorylated FAK (p-FAK Y397) serves as a docking site for the SH2 domain of Src family kinases. The subsequent binding of Src to FAK results in the formation of a fully active FAK/Src kinase complex.

-

Signal Amplification: The FAK/Src complex then phosphorylates a multitude of downstream substrates, including the scaffold protein paxillin. Key phosphorylation sites on paxillin include tyrosines 31 (Y31) and 118 (Y118).

-

Downstream Effects: Phosphorylated paxillin acts as a signaling hub, recruiting other proteins to focal adhesions. This cascade of events ultimately regulates the dynamic turnover of focal adhesions and the cytoskeletal rearrangements necessary for cell migration and invasion.

FAK/Paxillin Signaling Pathway

Effects of this compound on FAK/Paxillin Signaling

This compound exerts its anti-metastatic effects by downregulating the FAK/paxillin signaling pathway. The primary mechanism is the inhibition of sialyltransferases, which leads to decreased sialylation of integrin-β1. This alteration in integrin glycosylation status impairs its function, leading to reduced activation of FAK and downstream signaling.

Quantitative Effects of this compound:

The following table summarizes the observed effects of this compound on key components of the FAK/paxillin pathway in various cancer cell lines, as reported by Chen et al. (2011).

| Target | Cell Line(s) | Treatment Concentration | Observed Effect | Reference |

| p-FAK | Lung Cancer Cells | 10 µM | Significant decrease in phosphorylation | |

| p-Paxillin | Lung Cancer Cells | 10 µM | Significant decrease in phosphorylation | |

| Integrin-β1 Sialylation | Lung Cancer Cells | 10 µM | Significant decrease in sialic acid modification | |

| Cell Migration | Various Cancer Cell Lines | 10-30 µM | Significant inhibition | |

| Cell Invasion | Various Cancer Cell Lines | 10-30 µM | Significant inhibition |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the effects of this compound on the FAK/paxillin signaling pathway.

Western Blot Analysis for FAK and Paxillin Phosphorylation

This protocol is used to quantify the levels of total and phosphorylated FAK and paxillin in response to this compound treatment.

Materials:

-

Cancer cell lines (e.g., A549, H1299)

-

This compound

-

Cell lysis buffer (RIPA buffer)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies: anti-p-FAK (Y397), anti-FAK, anti-p-paxillin (Y118), anti-paxillin, anti-β-actin

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

Procedure:

-

Cell Treatment: Culture cells to 70-80% confluency and treat with various concentrations of this compound (or DMSO as a control) for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on SDS-PAGE gels.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

-

Detection: Detect the protein bands using a chemiluminescence reagent and an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Use β-actin as a loading control.

Cell Migration and Invasion Assays

These assays are used to assess the functional consequences of this compound treatment on cancer cell motility.

Materials:

-

Transwell inserts (with or without Matrigel coating for invasion and migration assays, respectively)

-

Cancer cell lines

-

This compound

-

Serum-free media and media with chemoattractant (e.g., 10% FBS)

-

Matrigel (for invasion assay)

-

Staining solution (e.g., crystal violet)

Procedure:

-

Cell Preparation: Culture and treat cells with this compound as described for the Western blot analysis.

-

Assay Setup:

-

For the invasion assay, coat the top of the transwell inserts with Matrigel.

-

Seed the treated cells in the upper chamber of the transwell inserts in serum-free media.

-

Add media containing a chemoattractant to the lower chamber.

-

-

Incubation: Incubate the plates for a period that allows for cell migration/invasion (e.g., 24-48 hours).

-

Staining and Quantification:

-

Remove the non-migrated/invaded cells from the top of the insert with a cotton swab.

-

Fix and stain the cells that have migrated/invaded to the bottom of the insert with crystal violet.

-

Elute the stain and measure the absorbance, or count the number of stained cells under a microscope.

-

In Vivo Metastasis Assay

This assay evaluates the effect of this compound on the metastatic potential of cancer cells in an animal model.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude mice)

-

Cancer cell lines (e.g., luciferase-expressing 4T1-Luc cells)

-

This compound

-

Anesthesia

-

In vivo imaging system

Procedure:

-

Cell Preparation: Pre-treat cancer cells with this compound or a vehicle control.

-

Injection: Inject the treated cells into the tail vein of the mice.

-

Treatment: Administer this compound (e.g., intraperitoneally) to the mice at regular intervals.

-

Monitoring: Monitor tumor metastasis using an in vivo imaging system to detect luciferase signals.

-

Analysis: At the end of the experiment, sacrifice the mice and excise the lungs or other organs to count the number of metastatic nodules. Histological analysis (H&E staining) can be performed to confirm the presence of tumors.

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for investigating the effects of this compound and the logical relationship between its mechanism and its anti-metastatic effects.

Experimental Workflow

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. A novel sialyltransferase inhibitor suppresses FAK/paxillin signaling and cancer angiogenesis and metastasis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scholars.okstate.edu [scholars.okstate.edu]

- 4. researchgate.net [researchgate.net]

- 5. Sialyltransferase Inhibitors for the Treatment of Cancer Metastasis: Current Challenges and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Lith-O-Asp in the Inhibition of Angiogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. The development of anti-angiogenic therapies is a key focus in cancer research. This technical guide provides an in-depth overview of the role of Lith-O-Asp, a novel pan-sialyltransferase inhibitor, in the inhibition of angiogenesis. This compound exerts its anti-angiogenic effects primarily through the disruption of the Focal Adhesion Kinase (FAK)/paxillin signaling pathway, downstream of integrin sialylation, and by upregulating endogenous angiogenesis inhibitors. This document details the molecular mechanisms, quantitative efficacy, and experimental methodologies related to the anti-angiogenic properties of this compound.

Introduction to this compound and its Anti-Angiogenic Potential

This compound is a synthetic derivative of lithocholic acid that functions as a pan-inhibitor of sialyltransferases (STs), enzymes that catalyze the transfer of sialic acid to the termini of glycan chains on glycoproteins and glycolipids.[1][2] Aberrant sialylation is a hallmark of cancer, contributing to metastasis and angiogenesis.[3][4] this compound has been shown to inhibit the migration and invasion of various cancer cell lines and demonstrates a significant inhibitory effect on the angiogenic activity of Human Umbilical Vein Endothelial Cells (HUVECs).[1] Its mechanism of action involves the modulation of key signaling pathways that regulate endothelial cell behavior, making it a promising candidate for anti-angiogenic therapy.

Quantitative Data on the Inhibitory Effects of this compound

The efficacy of this compound in inhibiting key molecular and cellular processes related to angiogenesis has been quantified in several studies.

Table 1: In Vitro Inhibition of Sialyltransferase Activity by this compound

| Sialyltransferase Enzyme | IC50 (µmol/L) |

| ST3Gal I | ~12 |

| ST3Gal III | ~37 |

| ST6Gal I | ~25 |

| (Data sourced from Chen et al., 2011) |

Table 2: Inhibition of HUVEC Tube Formation by this compound

| This compound Concentration (µmol/L) | Inhibition of Tube Formation (%) |

| 5 | Significant Inhibition (Quantification not specified in source) |

| 10 | Significant Inhibition (Quantification not specified in source) |

| (Data based on qualitative results from Chen et al., 2011) |

Signaling Pathways Modulated by this compound

The anti-angiogenic effect of this compound is primarily attributed to its ability to inhibit sialyltransferases, leading to a cascade of downstream effects on endothelial cell signaling.

Inhibition of the FAK/Paxillin Signaling Pathway

This compound treatment leads to a decrease in the sialylation of integrin-β1. Integrins are crucial for cell adhesion and migration, and their proper function is dependent on their glycosylation status. The reduction in integrin sialylation by this compound disrupts downstream signaling through the FAK/paxillin pathway. This is evidenced by a decrease in the phosphorylation of both FAK and paxillin. The FAK/paxillin pathway is a central regulator of cell motility and invasion; its inhibition is a key mechanism of this compound's anti-angiogenic and anti-metastatic effects.

Upregulation of Angiogenesis Inhibitors

In addition to inhibiting pro-angiogenic signaling, this compound has been shown to upregulate the expression of endogenous angiogenesis inhibitors. Proteomic analysis has revealed that treatment with this compound leads to an increase in the levels of Ribonuclease/angiogenin inhibitor 1 (RNH1) and Phosphoglycerate kinase 1 (PGK1), both of which have known anti-angiogenic properties.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Sialyltransferase Activity Assay

This protocol is for determining the inhibitory activity of this compound on specific sialyltransferases.

Materials:

-

Recombinant human sialyltransferase enzymes (e.g., ST3Gal I, ST3Gal III, ST6Gal I)

-

CMP-sialic acid (donor substrate)

-

Appropriate acceptor substrate (e.g., asialofetuin)

-

This compound

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MnCl2 and 0.1% Triton X-100)

-

Detection reagent (e.g., Malachite Green for measuring released CMP)

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, acceptor substrate, and the sialyltransferase enzyme.

-

Add varying concentrations of this compound to the reaction mixture. A DMSO control should be included.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding CMP-sialic acid.

-

Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Quantify the amount of product formed or substrate consumed. This can be done by measuring the amount of released CMP using a colorimetric assay like the Malachite Green assay.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

HUVEC Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium (e.g., EGM-2)

-

Basement membrane matrix (e.g., Matrigel)

-

This compound

-

96-well culture plates

Procedure:

-

Thaw the basement membrane matrix on ice overnight.

-

Coat the wells of a 96-well plate with a thin layer of the basement membrane matrix and allow it to solidify at 37°C for 30-60 minutes.

-

Harvest HUVECs and resuspend them in endothelial cell growth medium containing various concentrations of this compound or a vehicle control (DMSO).

-

Seed the HUVECs onto the solidified matrix at a density of 1-2 x 10^4 cells per well.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

-

Observe the formation of tube-like structures using a microscope.

-

Capture images of the tube networks.

-

Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.

Conclusion

This compound presents a multi-faceted approach to inhibiting angiogenesis. By acting as a pan-sialyltransferase inhibitor, it effectively downregulates the FAK/paxillin signaling pathway, a critical component of endothelial cell migration and invasion. Furthermore, its ability to upregulate endogenous angiogenesis inhibitors provides an additional layer of anti-angiogenic activity. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting sialylation for the treatment of cancer. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to advance its clinical development.

References

- 1. A novel sialyltransferase inhibitor suppresses FAK/paxillin signaling and cancer angiogenesis and metastasis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sialyltransferase Inhibitors for the Treatment of Cancer Metastasis: Current Challenges and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of a Novel, Potent, and Selective Sialyltransferase Inhibitor for Suppressing Cancer Metastasis [mdpi.com]

- 4. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - US [thermofisher.com]

The Sialyltransferase Inhibitor Lith-O-Asp: A Technical Guide to its Mechanism Targeting Integrin-β1 Sialylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Increased sialylation of cell surface glycoproteins is a hallmark of cancer progression, contributing to enhanced cell migration, invasion, and metastasis. Integrin-β1, a key mediator of cell-extracellular matrix adhesion, is often aberrantly sialylated in cancer. This technical guide provides an in-depth overview of Lith-O-Asp, a novel pan-sialyltransferase inhibitor, and its mechanism of action centered on the modulation of integrin-β1 sialylation. We present a compilation of quantitative data on its inhibitory effects, detailed experimental protocols for key assays, and a visualization of the affected signaling pathway. This document serves as a comprehensive resource for researchers and drug development professionals investigating anti-metastatic therapies targeting aberrant glycosylation.

Introduction

Cell surface sialylation, the enzymatic addition of sialic acid residues to glycoproteins and glycolipids, plays a critical role in various cellular processes, including cell-cell recognition, adhesion, and signaling.[1][2] In the context of oncology, aberrant sialylation, particularly the overexpression of sialyltransferases (STs), is strongly correlated with cancer metastasis and poor prognosis.[2][3] One of the key glycoproteins subject to this modification is integrin-β1, a transmembrane receptor that mediates cell adhesion to the extracellular matrix (ECM) and transduces signals crucial for cell migration and invasion.[2] The sialylation status of integrin-β1 can modulate its conformation, stability, and interaction with ECM components, thereby influencing cancer cell motility.

This compound has emerged as a novel, potent, and cell-permeable pan-sialyltransferase inhibitor. By reducing the overall sialylation on the cell surface, this compound effectively attenuates the metastatic potential of cancer cells. A primary mechanism of its anti-metastatic action is the decreased sialic acid modification of integrin-β1. This leads to the inhibition of downstream signaling cascades, including the FAK/paxillin and Rho GTPase pathways, which are central to the regulation of cell adhesion, migration, and invasion. This guide will delve into the technical details of this compound's function, providing quantitative data, experimental methodologies, and a visual representation of its molecular mechanism.

Quantitative Data: The Efficacy of this compound

The following tables summarize the quantitative data on the inhibitory effects of this compound on sialyltransferase activity and cancer cell migration and invasion, as reported in the literature.

Table 1: In Vitro Inhibition of Sialyltransferase Activity by this compound

| Sialyltransferase Isozyme | IC50 (µM) |

| ST3Gal-I | 12-37 |

| ST3Gal-III | 12-37 |

| ST6Gal-I | 12-37 |

Table 2: Effect of this compound on Cancer Cell Migration (Wound Healing Assay)

| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Observation |

| H1299 (Human Lung Cancer) | 10, 30 | 48 | Significant decrease in cell migration |

| A549 (Human Lung Cancer) | 10, 30 | 48 | Significant decrease in cell migration |

| 4T1-Luc (Murine Breast Cancer) | 10, 30 | 48 | Significant decrease in cell migration |

Table 3: Effect of this compound on Cancer Cell Invasion (Transwell Assay)

| Cell Line | This compound Pre-treatment Concentration (µM) | Pre-treatment Duration (hours) | Invasion Duration (hours) | Observation |

| H1299 (Human Lung Cancer) | 10, 30 | 48 | 16 | Significant inhibition of invasion |

| CL1-5 (Human Lung Cancer) | 10, 30 | 48 | 16 | Significant inhibition of invasion |

| A549 (Human Lung Cancer) | 10, 30 | 48 | 16 | Significant inhibition of invasion |

| 4T1-Luc (Murine Breast Cancer) | 10, 30 | 48 | 16 | Significant inhibition of invasion |

Signaling Pathway: this compound's Mechanism of Action

This compound exerts its anti-metastatic effects by initiating a signaling cascade that begins with the inhibition of sialyltransferases and culminates in the disruption of the cellular machinery responsible for migration and invasion.

Caption: this compound signaling pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the effects of this compound.

In Vitro Sialyltransferase Activity Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of sialyltransferases.

-

Principle: The assay quantifies the transfer of sialic acid from a donor substrate (CMP-sialic acid) to an acceptor substrate by a specific sialyltransferase enzyme. The inhibition by this compound is measured by a decrease in the amount of sialylated product formed.

-

Materials:

-

Recombinant human sialyltransferases (e.g., ST3Gal-I, ST6Gal-I)

-

CMP-Sialic Acid (donor substrate)

-

Acceptor substrate (e.g., asialofetuin)

-

This compound

-

Assay buffer (e.g., 50 mM MES, pH 6.5, 10 mM MnCl2)

-

Detection reagent (e.g., Malachite Green for colorimetric assays, or radiolabeled CMP-sialic acid for radiometric assays)

-

96-well microplate

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer, acceptor substrate, and the sialyltransferase enzyme in each well of a 96-well plate.

-

Add varying concentrations of this compound to the wells. Include a control group with no inhibitor.

-

Initiate the reaction by adding CMP-sialic acid to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 1-2 hours).

-

Stop the reaction (e.g., by adding a stop solution or by heat inactivation).

-

Quantify the amount of sialylated product formed using a suitable detection method.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

-

Caption: Sialyltransferase activity assay workflow.

Cell Migration - Wound Healing Assay

This assay assesses the effect of this compound on the collective migration of a sheet of cells.

-

Principle: A "wound" or scratch is created in a confluent monolayer of cells. The rate at which the cells migrate to close the wound is monitored over time in the presence and absence of this compound.

-

Materials:

-

Cancer cell lines (e.g., A549, H1299)

-

Complete cell culture medium

-

This compound

-

24-well culture plates

-

Sterile 200 µL pipette tip

-

Microscope with a camera

-

-

Procedure:

-

Seed cells in a 24-well plate and grow until a confluent monolayer is formed.

-

Create a linear scratch in the monolayer using a sterile 200 µL pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Add fresh culture medium containing different concentrations of this compound (e.g., 10 µM, 30 µM) or vehicle control (DMSO).

-

Capture images of the wound at 0 hours and at regular intervals (e.g., every 6-12 hours) for up to 48 hours.

-

Measure the width of the wound at different time points and calculate the percentage of wound closure.

-

Cell Invasion - Transwell Assay

This assay evaluates the ability of cells to invade through a basement membrane matrix, a key step in metastasis.

-

Principle: Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane coated with a layer of Matrigel (a basement membrane extract). The lower chamber contains a chemoattractant. The number of cells that invade through the Matrigel and the membrane is quantified.

-

Materials:

-

Cancer cell lines

-

Serum-free and serum-containing culture medium

-

This compound

-

Transwell inserts (8 µm pore size)

-

Matrigel

-

24-well plates

-

Cotton swabs

-

Fixing and staining reagents (e.g., methanol and crystal violet)

-

-

Procedure:

-

Coat the Transwell inserts with Matrigel and allow it to solidify.

-

Pre-treat the cancer cells with this compound (e.g., 10 µM, 30 µM) or vehicle control for 48 hours.

-

Harvest the pre-treated cells and resuspend them in serum-free medium.

-

Seed the cells in the upper chamber of the Matrigel-coated Transwell inserts.

-

Add serum-containing medium (as a chemoattractant) to the lower chamber.

-

Incubate for 16-24 hours.

-

Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the invading cells on the lower surface of the membrane.

-

Count the number of stained cells in several microscopic fields.

-

Analysis of Integrin-β1 Sialylation

This involves immunoprecipitation of integrin-β1 followed by lectin blotting to detect sialic acid levels.

-

Principle: Integrin-β1 is selectively isolated from cell lysates using a specific antibody. The immunoprecipitated protein is then subjected to lectin blotting, where lectins that specifically bind to sialic acid are used to detect the level of sialylation.

-

Materials:

-

Cancer cells treated with this compound or vehicle control

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Anti-integrin-β1 antibody

-

Protein A/G agarose beads

-

Biotinylated lectins (e.g., SNA for α-2,6-sialic acid, MAL for α-2,3-sialic acid)

-

Streptavidin-HRP

-

SDS-PAGE and Western blotting reagents

-

-

Procedure:

-

Lyse the treated and control cells.

-

Incubate the cell lysates with an anti-integrin-β1 antibody to form antibody-antigen complexes.

-

Add Protein A/G agarose beads to capture the complexes.

-

Wash the beads to remove non-specific binding.

-

Elute the immunoprecipitated proteins from the beads.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with biotinylated lectins, followed by streptavidin-HRP, to detect sialylated integrin-β1.

-

Use an anti-integrin-β1 antibody on a parallel blot to confirm equal loading of the protein.

-

Caption: Immunoprecipitation and lectin blot workflow.

Rho GTPase Activity Assay

This assay measures the levels of active, GTP-bound Rho proteins.

-

Principle: A pull-down assay is used where a protein domain that specifically binds to the active (GTP-bound) form of Rho is coupled to beads. These beads are used to capture active Rho from cell lysates. The amount of captured Rho is then quantified by Western blotting.

-

Materials:

-

Cancer cells treated with this compound or vehicle control

-

Lysis buffer

-

Rhotekin-RBD beads (for RhoA, B, C) or PAK-PBD beads (for Rac, Cdc42)

-

Anti-RhoA antibody

-

SDS-PAGE and Western blotting reagents

-

-

Procedure:

-

Lyse the treated and control cells.

-

Incubate the cell lysates with Rhotekin-RBD or PAK-PBD beads.

-

Wash the beads to remove unbound proteins.

-

Elute the captured active Rho GTPases.

-

Analyze the eluates by Western blotting using a specific anti-RhoA antibody.

-

Normalize the amount of active Rho to the total amount of Rho in the cell lysates.

-

Conclusion

This compound is a promising anti-metastatic agent that functions by inhibiting sialyltransferases, leading to a reduction in the sialylation of key cell surface proteins like integrin-β1. This, in turn, disrupts the downstream signaling pathways that are crucial for cancer cell migration and invasion. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug developers to further investigate the therapeutic potential of targeting aberrant sialylation in cancer. The detailed methodologies offer a practical resource for in vitro and in vivo studies aimed at elucidating the intricate roles of glycosylation in cancer progression and for the preclinical evaluation of novel glycosylation-targeting inhibitors.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. A novel sialyltransferase inhibitor suppresses FAK/paxillin signaling and cancer angiogenesis and metastasis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sialyltransferase Inhibitors for the Treatment of Cancer Metastasis: Current Challenges and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Antimetastatic Effects of Lith-O-Asp

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antimetastatic properties of Lith-O-Asp, a novel pan-sialyltransferase inhibitor. The document details the inhibitory effects of this compound on cancer cell migration, invasion, and angiogenesis, supported by quantitative data from key studies. It also outlines the experimental protocols for the cited assays and visualizes the implicated signaling pathways, offering a valuable resource for researchers in oncology and drug development.

Quantitative Data Summary

The antimetastatic effects of this compound have been quantified across various in vitro and in vivo assays. The following tables summarize the key findings, providing a clear comparison of its efficacy.

Table 1: In Vitro Inhibition of Sialyltransferase Activity by this compound [1]

| Sialyltransferase Isozyme | IC50 (µM) |

| ST3Gal-I | 12 - 37 |

| ST3Gal-III | 12 - 37 |

| ST6Gal-I | 12 - 37 |

Table 2: Inhibition of Cancer Cell Migration and Invasion by this compound

| Cell Line | Assay | This compound Concentration (µM) | Inhibition (%) |

| Lung Cancer Cells | Migration | Data not available in search results | Data not available in search results |

| Lung Cancer Cells | Invasion | Data not available in search results | Data not available in search results |

Further research is required to populate the specific inhibition percentages for migration and invasion assays.

Table 3: In Vivo Antimetastatic Efficacy of this compound in a Breast Cancer Mouse Model [2]

| Treatment Group | Dosage | Administration Route | Outcome |

| This compound | 3 mg/kg (every other day) | Intraperitoneal | Significantly delayed cancer cell metastasis |

| Vehicle Control (DMSO) | - | Intraperitoneal | Showed more secondary metastases |

Core Signaling Pathway

This compound exerts its antimetastatic effects primarily through the inhibition of sialyltransferases (STs), leading to the downregulation of the FAK/Paxillin signaling pathway. This pathway is crucial for cell adhesion, migration, and invasion.

Caption: this compound signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and further investigation of the antimetastatic effects of this compound.

Sialyltransferase Activity Assay

This assay measures the inhibitory effect of this compound on the activity of various sialyltransferase enzymes.

Materials:

-

Recombinant human sialyltransferase enzymes (e.g., ST3Gal-I, ST3Gal-III, ST6Gal-I)

-

CMP-[14C]-NeuAc (radiolabeled sialic acid donor)

-

Acceptor substrates (e.g., asialofetuin)

-

This compound

-

Reaction buffer (e.g., 50 mM MES, pH 6.5, 10 mM MnCl2, 0.5% Triton X-100)

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, acceptor substrate, and the respective sialyltransferase enzyme.

-

Add varying concentrations of this compound to the reaction mixtures. A control with no inhibitor should be included.

-

Initiate the reaction by adding CMP-[14C]-NeuAc.

-

Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

-

Terminate the reaction by adding a stop solution (e.g., 5% phosphotungstic acid in 2 M HCl).

-

Precipitate the radiolabeled glycoprotein product by centrifugation.

-

Wash the pellet to remove unincorporated CMP-[14C]-NeuAc.

-

Quantify the radioactivity in the pellet using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

In Vitro Cell Migration Assay (Wound Healing Assay)

This assay assesses the effect of this compound on the migratory capacity of cancer cells.

Materials:

-

Cancer cell lines (e.g., lung cancer cell lines)

-

Cell culture medium and supplements

-

This compound

-

Sterile pipette tips or a wound-healing insert

-

Microscope with a camera

Procedure:

-

Seed cancer cells in a culture plate and grow them to a confluent monolayer.

-

Create a "wound" or a cell-free gap in the monolayer using a sterile pipette tip or by removing a culture insert.

-

Wash the wells with PBS to remove detached cells.

-

Add fresh culture medium containing different concentrations of this compound. A vehicle control should be included.

-

Capture images of the wound at time 0 and at regular intervals (e.g., every 12 or 24 hours).

-

Measure the width of the wound at different time points for each treatment group.

-

Calculate the percentage of wound closure to determine the effect of this compound on cell migration.

In Vitro Cell Invasion Assay (Transwell Assay)

This assay evaluates the ability of cancer cells to invade through a basement membrane matrix in the presence of this compound.

Materials:

-

Cancer cell lines

-

Transwell inserts with a porous membrane (e.g., 8 µm pore size)

-

Matrigel or another basement membrane extract

-

Cell culture medium with and without chemoattractant (e.g., FBS)

-

This compound

-

Cotton swabs

-

Staining solution (e.g., crystal violet)

-

Microscope

Procedure:

-

Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

-

Resuspend cancer cells in serum-free medium containing different concentrations of this compound.

-

Add the cell suspension to the upper chamber of the coated Transwell inserts.

-

Fill the lower chamber with a medium containing a chemoattractant (e.g., 10% FBS).

-

Incubate the plate for a sufficient period to allow for cell invasion (e.g., 24-48 hours).

-

After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the invading cells on the lower surface of the membrane with crystal violet.

-

Count the number of stained cells in several random fields under a microscope.

-

Calculate the percentage of invasion inhibition for each this compound concentration.

Caption: Transwell Invasion Assay Workflow.

In Vivo Spontaneous Metastasis Assay

This assay assesses the effect of this compound on the spontaneous metastasis of cancer cells from a primary tumor in a living organism.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude mice)

-

Cancer cell line capable of spontaneous metastasis (e.g., 4T1-Luc breast cancer cells)

-

This compound

-

Vehicle control (e.g., DMSO)

-

Surgical instruments for orthotopic injection

-

In vivo imaging system (for luciferase-expressing cells)

-

Histology equipment

Procedure:

-

Orthotopically inject the cancer cells into the appropriate site in the mice (e.g., mammary fat pad for breast cancer cells).

-

Once tumors are established, randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 3 mg/kg) or vehicle control to the respective groups at regular intervals (e.g., intraperitoneally every other day).[2]

-

Monitor primary tumor growth and the development of metastases over time. For luciferase-expressing cells, this can be done non-invasively using an in vivo imaging system.

-

At the end of the study, euthanize the mice and harvest the primary tumors and potential metastatic organs (e.g., lungs, liver).

-

Count the number of metastatic nodules on the surface of the organs.

-

Perform histological analysis (e.g., H&E staining) to confirm the presence of metastatic lesions.

-

Compare the extent of metastasis between the this compound-treated and control groups.

Discussion

The presented data strongly suggest that this compound is a potent inhibitor of cancer metastasis. Its mechanism of action, centered on the inhibition of sialyltransferases and the subsequent disruption of the FAK/paxillin signaling pathway, presents a promising therapeutic target.

The role of the individual components of this compound, namely lithium and aspartate, in its antimetastatic activity warrants further investigation. While some studies suggest that lithium can affect sialic acid content and that aspartate may play a role in cancer cell proliferation and migration, their direct effects on sialyltransferases and the FAK/paxillin pathway in the context of this compound are not fully elucidated.[3][4]

The detailed experimental protocols provided in this guide are intended to facilitate further research into the antimetastatic potential of this compound and its derivatives. Future studies should focus on elucidating the precise molecular interactions of this compound with its targets, optimizing its pharmacokinetic and pharmacodynamic properties, and evaluating its efficacy in a broader range of cancer models.

References

The Impact of Lith-O-Asp on Rho GTPase Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of Lith-O-Asp, a novel sialyltransferase inhibitor, on the activity of the Rho family of GTPases. Rho GTPases are critical regulators of cytoskeletal dynamics, and their modulation has significant implications in fields ranging from oncology to neurobiology. This document synthesizes findings from key research, presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations to offer a comprehensive resource for the scientific community.

Introduction: this compound and Rho GTPase Signaling

This compound is a compound developed as a pan-sialyltransferase inhibitor to target cancer metastasis and angiogenesis.[1][2][3] Sialyltransferases are enzymes that, when overexpressed, can promote cancer cell metastasis.[1][3] The Rho GTPase family, which includes key members like RhoA, Rac1, and Cdc42, functions as a set of molecular switches that are pivotal in controlling a wide array of cellular processes. These processes include the dynamic reorganization of the actin cytoskeleton, cell polarity, migration, and adhesion. Research has demonstrated that this compound attenuates Rho GTPase activity, leading to the impairment of actin dynamics and consequently inhibiting cancer cell migration and invasion.

The active component of this compound, lithium, is a well-established inhibitor of glycogen synthase kinase-3β (GSK-3β). GSK-3β is a serine/threonine kinase that acts as a central regulator in numerous signaling pathways. The inhibition of GSK-3β by lithium is a primary mechanism through which it exerts its neuroprotective and mood-stabilizing effects. This established connection provides a strong hypothetical basis for the upstream mechanism by which this compound influences Rho GTPase signaling.

Proposed Signaling Pathway: From this compound to Cytoskeletal Regulation

Lithium, the active ion in this compound, is known to inhibit GSK-3β. This inhibition can occur through direct binding or indirectly by increasing the phosphorylation of GSK-3β at the Serine-9 residue, which inactivates the enzyme. GSK-3β, in turn, can influence the activity of Rho GTPases. This interaction creates a signaling cascade where this compound treatment leads to the modulation of the actin cytoskeleton.

Quantitative Analysis of this compound's Effect on Rho GTPase Activity

Studies have quantified the impact of this compound on Rho GTPase activity in various cancer cell lines. The primary finding is a significant reduction in the active, GTP-bound form of Rho proteins following treatment. The data below is summarized from experiments where cells were treated with this compound for 48 hours.

| Cell Line | Treatment | Concentration (µmol/L) | Target | Observed Effect | Assay Method | Reference |

| H1299 (Lung Cancer) | This compound | 10 | Rho GTPase | Attenuated Activity | Rho-Activity Assay | , |

| H1299 (Lung Cancer) | This compound | 30 | Rho GTPase | Attenuated Activity | Rho-Activity Assay | , |

| CL1-5 (Lung Cancer) | This compound | 10 | Rho GTPase | Attenuated Activity | Rho-Activity Assay | , |

| CL1-5 (Lung Cancer) | This compound | 30 | Rho GTPase | Attenuated Activity | Rho-Activity Assay | , |

| A549 (Lung Cancer) | This compound | 10 | Rho GTPase | Attenuated Activity | Rho-Activity Assay | , |

| A549 (Lung Cancer) | This compound | 30 | Rho GTPase | Attenuated Activity | Rho-Activity Assay | , |

Experimental Protocols

The assessment of Rho GTPase activation is crucial for understanding its role in cellular signaling. The most common method is the affinity-precipitation or "pull-down" assay, which specifically isolates the active, GTP-bound form of the protein from cell lysates.

Rho GTPase Activity Pull-Down Assay

This protocol outlines the general steps for a RhoA pull-down assay, a technique frequently used in the cited research.

Objective: To selectively precipitate active, GTP-bound RhoA from total cell lysates using a protein that binds specifically to its activated conformation, followed by quantification via Western blotting.

Materials:

-

Cell culture reagents

-

This compound or control vehicle (e.g., DMSO)

-

Lysis Buffer (e.g., Mg2+ Lysis Buffer: 25 mM HEPES, pH 7.5, 150 mM NaCl, 1% Igepal CA-630, 10 mM MgCl2, 1 mM EDTA, 2% glycerol, with protease inhibitors)

-

Recombinant GST-Rhotekin-RBD (Rho-binding domain) fusion protein conjugated to glutathione-agarose beads

-

Wash Buffer (25 mM HEPES, pH 7.5, 150 mM NaCl, 1% Igepal CA-630, 10 mM MgCl2)

-

SDS-PAGE reagents

-

Anti-RhoA primary antibody

-

HRP-conjugated secondary antibody

-

Chemiluminescence detection reagents

Procedure:

-

Cell Culture and Treatment: Plate cells (e.g., A549, H1299) and grow to desired confluency. Treat cells with this compound at specified concentrations (e.g., 10, 30 µmol/L) or a vehicle control for a set duration (e.g., 48 hours).

-

Cell Lysis: Wash cells with ice-cold PBS. Lyse cells on ice with cold Lysis Buffer. Scrape cells and clarify the lysate by centrifugation at ~14,000 x g for 10 minutes at 4°C.

-

Protein Quantification: Determine the protein concentration of the supernatant (total cell lysate). Reserve an aliquot of this lysate for determining total RhoA levels.

-

Affinity Precipitation (Pull-Down): Incubate a standardized amount of protein from the cleared lysate with GST-Rhotekin-RBD agarose beads for 1-2 hours at 4°C with gentle rotation. These beads will bind to the active GTP-bound RhoA.

-

Washing: Pellet the beads by brief centrifugation. Discard the supernatant. Wash the beads 3-4 times with ice-cold Wash Buffer to remove non-specific proteins.

-

Elution: Resuspend the final bead pellet in 2X Laemmli sample buffer and boil for 5 minutes to elute the bound proteins.

-

Western Blotting: Separate the eluted proteins (from the pull-down) and the reserved total cell lysate aliquot by SDS-PAGE. Transfer proteins to a PVDF membrane.

-

Immunodetection: Block the membrane and probe with a primary antibody specific for RhoA. Follow with an HRP-conjugated secondary antibody.

-

Quantification: Visualize the bands using a chemiluminescence system. Quantify the band intensity for the pull-down sample (Active RhoA) and the total lysate sample (Total RhoA). The level of RhoA activity is expressed as the ratio of active RhoA to total RhoA.

Conclusion and Implications

The available evidence strongly indicates that this compound is an effective inhibitor of Rho GTPase activity in cancer cell models. This inhibitory action disrupts the dynamics of the actin cytoskeleton, which is a critical factor in the reduced cell migration and invasion observed upon treatment. While the direct molecular target of this compound leading to this effect is under investigation, the well-documented role of its active component, lithium, as a GSK-3β inhibitor provides a compelling mechanistic hypothesis.

For researchers in oncology, these findings highlight a pathway through which sialyltransferase inhibition can impact cytoskeletal regulation, offering new avenues for anti-metastatic drug development. For scientists in neurobiology and other fields, this work reinforces the intricate cross-talk between metabolic enzymes like GSK-3β and core cellular machinery like the Rho GTPase signaling network. Further investigation is warranted to fully elucidate this pathway and explore its therapeutic potential across different disease models.

References

The Sialyltransferase Inhibitor Lith-O-Asp: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the existing literature on Lith-O-Asp, a novel inhibitor of sialyltransferases (STs). Increased sialyltransferase activity is a hallmark of metastatic cancer, contributing to the poor prognosis of patients. This compound has emerged as a promising anti-metastatic agent by targeting this key enzymatic activity. This document outlines the quantitative inhibitory data, detailed experimental methodologies for its evaluation, and the core signaling pathways it modulates.

Quantitative Inhibitory Activity of this compound

This compound has been demonstrated to be a pan-sialyltransferase inhibitor, exhibiting activity against multiple ST enzymes. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound against various sialyltransferases.[1][2]

| Sialyltransferase Isoform | IC50 (μM) | Source Organism of Enzyme |